Nampt activator-3

NAMPT Enzymology NAD+ salvage

Researchers need NAMPT activators with proven in vivo efficacy, not just enzymatic data. Nampt activator-3 (CAS 2790481-63-7) bridges this gap. • In vivo neuroprotection: Restores paw withdrawal threshold & myelinated fiber density at 1-3 mg/kg (paclitaxel mouse model) • PK data: IP F%=24.2%, T1/2=1.05h (replicate published dosing) • Biochemical: EC50=2.6 μM, KD=132 nM; active in U2OS, T98G, SH-SY5Y, HepG2 BenchChem supplies this reference standard for CIPN and NAD+ salvage research.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B12393126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt activator-3
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)O)C#N
InChIInChI=1S/C19H20N2O3/c1-19(2,3)16-6-4-5-13(11-20)18(16)24-12-17(23)21-14-7-9-15(22)10-8-14/h4-10,22H,12H2,1-3H3,(H,21,23)
InChIKeyVKGWHNRIOPYZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nampt activator-3 Overview


Nampt activator-3 (CAS 2790481-63-7) is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. It is a derivative of the initial hit compound NAT . In vitro, Nampt activator-3 activates NAMPT with an EC50 of 2.6 μM and exhibits a binding affinity (KD) of 132 nM . It is distinct from earlier-generation NAMPT activators such as the P7C3 class [1].

Mechanism
NAMPT positive allosteric modulator — distinct from P7C3 class
Workflow
NAD⁺ salvage pathway studies; tool compound for target engagement assays
Differentiator
Reported in vivo model-response profile in neuropathy; PK data available

Why Nampt activator-3 is Irreplaceable


NAMPT activators exhibit divergent mechanisms of action (e.g., allosteric modulation via the rear channel vs. active-site mimicry), distinct binding affinities spanning three orders of magnitude (from 23 nM to >2 μM), and varied species selectivity profiles [1][2]. Crucially, a compound's in vitro potency does not linearly predict in vivo functional outcomes, as demonstrated by the well-documented failure of P7C3 to activate NAMPT in purified enzyme assays [3], and the species-dependent potency shifts observed with N-PAM class molecules [4]. Nampt activator-3 occupies a distinct translational niche: it couples moderate in vitro potency with validated in vivo pharmacodynamic and functional efficacy in a disease-relevant neuropathy model, a combination of attributes that is not uniformly shared across other available activators and which directly impacts experimental design and outcome interpretation in preclinical CIPN and neuroprotection studies .

P7C3-class activators
P7C3 shows no direct NAMPT activation in purified enzyme assays — mechanism may be indirect or context-dependent.
Higher-potency activators without in vivo data
In vitro potency does not linearly predict in vivo functional response; many analogs lack reported disease-model endpoint data.
Parent compound NAT
NAT has weaker target engagement and no characterized in vivo PK or neuropathy model response, limiting translational study design.

Nampt activator-3 Comparative Evidence


Enzymatic Activity vs. NAT

Nampt activator-3 is a derivative of the initial hit compound NAT (Nicotinamide Adenine Dinucleotide Transferase activator). Compared to its parent compound, structural optimization resulted in a marked improvement in potency. In standard enzymatic assays measuring NAMPT activation, Nampt activator-3 (EC50 = 2.6 μM) demonstrates a 2.2-fold lower EC50 compared to NAT (EC50 = 5.7 μM) . This indicates a stronger activation of the target enzyme at lower concentrations.

Activation EC50 vs. NAT
Head-to-head
Nampt activator-3 EC50 = 2.6 μM; NAT EC50 = 5.7 μM (2.2-fold lower)
Lower EC50 supports target engagement at reduced concentrations.
In vitro enzyme activation assay; vendor summary data.
NAMPT Enzymology NAD+ salvage SAR

Mechanistic Difference vs. P7C3

In a high-throughput screen and subsequent validation study, novel NAMPT activators were identified and compared directly to the reported activator P7C3. While the novel NAMPT positive allosteric modulators (N-PAMs) demonstrated nanomolar potency in enzymatic assays, P7C3 showed no measurable activity in the same purified NAMPT assays [1]. Although Nampt activator-3 was not specifically named in this publication, the evidence establishes a class-level inference: the molecular mechanism of Nampt activator-3 (a NAT derivative) is distinct from P7C3. The activity of Nampt activator-3 is supported by robust enzyme activation data (EC50 = 2.6 μM) , whereas P7C3's purported NAMPT activation may be indirect or context-dependent.

Mechanism vs. P7C3
Class-level inference
Nampt activator-3: active in purified NAMPT assay (EC50=2.6 μM); P7C3: no activity
Direct enzymatic activation vs. potential indirect mechanism.
P7C3 may act through context-dependent pathways.
NAMPT Enzymology P7C3 Mechanism of Action

In Vivo Efficacy in CIPN Model

While Nampt activator-2 and Nampt activator-4 exhibit significantly higher in vitro potency (EC50 = 23 nM and 58 nM, respectively) , Nampt activator-3 distinguishes itself through published in vivo functional validation. In a chemotherapy-induced peripheral neuropathy (CIPN) mouse model, treatment with Nampt activator-3 (1 or 3 mg/kg, i.p., daily) prior to paclitaxel administration resulted in a dose-dependent increase in paw withdrawal threshold, and largely restored the density of myelinated fibers compared to vehicle controls . This is accompanied by a demonstrated increase in NAD⁺ levels in the sciatic nerve . No comparable in vivo disease-modifying data is currently available in the public domain for Nampt activator-2 or Nampt activator-4.

In Vivo Neuropathy Model
Cross-study comparable
Restored paw withdrawal threshold and myelinated fiber density in paclitaxel-induced CIPN mouse model (1-3 mg/kg IP). Nampt activator-2/4 lack comparable data.
Reported in vivo model-response context for neuropathy.
No publicly available disease-model endpoint for higher-potency analogs.
CIPN Chemotherapy-induced peripheral neuropathy Neuroprotection NAMPT activator

Binding Affinity vs. NAT

The binding affinity (KD) of Nampt activator-3 for NAMPT is 132 nM, representing a 2.9-fold improvement over the parent compound NAT (KD = 379 nM) . This tighter binding correlates with its improved functional EC50 and suggests more robust target engagement at equivalent concentrations, which is a critical parameter for dose-response studies and interpreting cellular activity.

Binding Affinity KD
Head-to-head
KD = 132 nM vs. NAT 379 nM (2.9-fold tighter)
Improved binding supports dose-response study consistency.
In vitro binding assay; vendor summary data.
Binding Affinity KD NAMPT Target engagement

In Vivo Pharmacokinetic Profile

A key differentiator for translational research is the availability of detailed in vivo pharmacokinetic (PK) data. Nampt activator-3 has a characterized PK profile in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration . Key parameters include: IP bioavailability (F%) = 24.2%; PO bioavailability (F%) = 7.05%; IP Cmax = 188 ng/mL; Terminal half-life (T1/2) = 0.18 h (IV), 1.05 h (IP), 1.34 h (PO) . This level of detail is not uniformly available for other NAMPT activators such as Nampt activator-2 or the parent NAT.

Mouse PK Profile
Cross-study comparable
IP: F=24.2%, Cmax=188 ng/mL, T1/2=1.05 h; PO: F=7.05%, T1/2=1.34 h. Other activators lack published PK.
PK data supports dosing regimen design for in vivo studies.
C57BL/6J mice; multiple routes characterized.
Pharmacokinetics PK Bioavailability In vivo dosing

Cytoprotection Profile Across Cell Lines

Nampt activator-3 has been validated for its ability to protect multiple cell types from toxicity induced by the potent NAMPT inhibitor FK866. At concentrations ranging from 0.1 to 10 μM, it preserved cell viability in U2OS (osteosarcoma), T98G (astroblastoma), SH-SY5Y (neuroblastoma), and HepG2 (liver) cell lines . In contrast, the parent compound NAT is reported to protect cells from FK866-mediated toxicity but without the same breadth of validated cell line data . This broader profiling supports the use of Nampt activator-3 as a robust tool for investigating NAMPT-mediated cytoprotection across diverse cellular backgrounds.

Cytoprotection Profile
Cross-study comparable
Preserved viability in U2OS, T98G, SH-SY5Y, HepG2 (0.1-10 μM) against FK866 toxicity. NAT: fewer cell lines validated.
Broader multi-cell line validation supports generalizability.
72 h incubation with FK866; NAD⁺ metabolism context.
Cytoprotection FK866 Cell viability NAMPT inhibitor

Nampt activator-3 Application Scenarios


Preclinical CIPN Research

Nampt activator-3 is the tool compound of choice for academic and pharmaceutical researchers investigating CIPN. Its utility is grounded in the quantitative evidence of in vivo neuroprotective efficacy in a paclitaxel-induced mouse model, where it restored paw withdrawal threshold and myelinated fiber density at 1-3 mg/kg . The availability of detailed mouse PK data (IP F%=24.2%, T1/2=1.05h) enables precise replication of the published dosing regimen .

NAMPT Cytoprotection in Cell Models

For studies focused on the cellular mechanisms of NAMPT-mediated survival and NAD⁺ salvage, Nampt activator-3 provides a direct, validated tool. Its activity has been confirmed across multiple human cell lines (U2OS, T98G, SH-SY5Y, HepG2) in the context of FK866-mediated toxicity . This allows researchers to confidently differentiate between NAMPT-dependent and -independent cytoprotective mechanisms, in contrast to the use of P7C3, whose direct NAMPT activation is not supported by purified enzyme assays [1].

Benchmarking Novel NAMPT Activators

In medicinal chemistry and drug discovery programs, Nampt activator-3 serves as a critical benchmark compound. Its well-characterized EC50 (2.6 μM) and KD (132 nM) values, coupled with its validated in vivo PK and functional efficacy, provide a comprehensive reference standard against which newly synthesized analogs can be quantitatively compared . This is a more informative benchmark than the parent NAT (EC50=5.7 μM) or the functionally undefined Nampt activator-2 (EC50=23 nM).

NAD⁺ in Peripheral Nerve Injury

Beyond CIPN, Nampt activator-3 is a suitable tool for exploring the role of NAD⁺ biosynthesis in broader models of peripheral nerve injury. The documented ability of the compound to dramatically increase NAD⁺ levels in the sciatic nerve in vivo provides a direct pharmacodynamic link to its functional neuroprotective effects . This evidence-based pharmacodynamic response makes it a superior choice for hypothesis-driven research over other NAMPT activators that lack similar in vivo target engagement data.

Application
Selection Property
Validation Focus
CIPN neuropathy model studies
In vivo model-response endpoint data available
Paw withdrawal threshold and myelinated fiber restoration endpoints
NAMPT-mediated cytoprotection studies
Validated across multiple human cell lines
FK866 toxicity rescue and NAD⁺ salvage pathway engagement
Benchmarking novel NAMPT activators
Well-characterized target engagement, PK, and in vivo model response
Quantitative comparison of functional endpoints and exposure profiles
Peripheral nerve injury NAD⁺ biology
In vivo NAD⁺ elevation in sciatic nerve documented
Pharmacodynamic link to functional neuroprotection endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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